molecular formula C12H10ClNO2S B1463181 Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate CAS No. 1187163-71-8

Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate

Cat. No.: B1463181
CAS No.: 1187163-71-8
M. Wt: 267.73 g/mol
InChI Key: GCHFLLZAAGUVJY-UHFFFAOYSA-N
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Description

Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring fused with a pyridine ring, substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

  • Ethyl 2-(6-Chloropyridin-3-yl)thiophene-3-carboxylate
  • Ethyl 5-(6-Bromopyridin-3-yl)thiophene-2-carboxylate
  • Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate

Comparison: Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and biological activity. Compared to its bromine or methyl-substituted analogs, the chlorine-substituted compound may exhibit different binding affinities and selectivities towards molecular targets .

Properties

IUPAC Name

ethyl 5-(6-chloropyridin-3-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-5-4-9(17-10)8-3-6-11(13)14-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHFLLZAAGUVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216091
Record name Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-71-8
Record name Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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